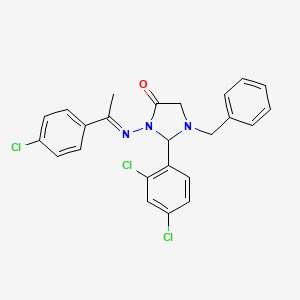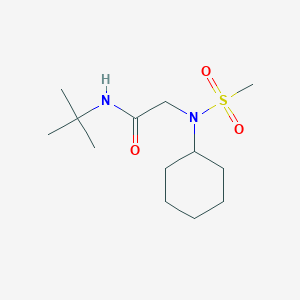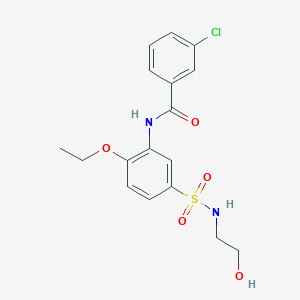
3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. Additionally, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the growth of cancer cells and induce apoptosis by regulating the expression of various genes involved in cell cycle regulation and apoptosis. It also reduces the production of inflammatory cytokines and inhibits the activity of COX-2, which is involved in the production of prostaglandins. Additionally, it reduces oxidative stress and inflammation in the brain, which is involved in the pathogenesis of neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide in lab experiments include its high purity, good yield, and well-established synthesis method. Additionally, it has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further research. The limitations include its potential toxicity and the need for further studies to establish its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide. One direction is to further study its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its safety and efficacy in humans, including its pharmacokinetics and pharmacodynamics. Additionally, further studies are needed to understand its mechanism of action and optimize its synthesis method to yield a higher purity product with better yield.
合成法
The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide involves the reaction of 3-chlorobenzoic acid with 2-aminoethanol to form 3-chlorobenzoyl ethanolamine. This intermediate is then reacted with 2-ethoxy-5-nitrobenzenesulfonamide to form the desired compound. The synthesis method has been optimized to yield a high purity product with good yield.
科学的研究の応用
The potential therapeutic applications of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide have been extensively studied in various diseases. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(2-hydroxyethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-2-25-16-7-6-14(26(23,24)19-8-9-21)11-15(16)20-17(22)12-4-3-5-13(18)10-12/h3-7,10-11,19,21H,2,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEWXAWLWOXNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)
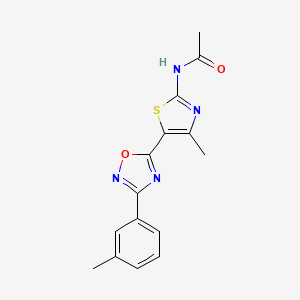

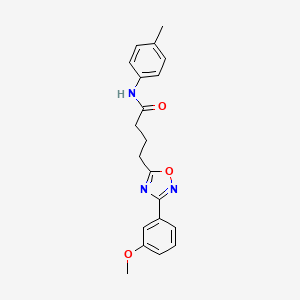
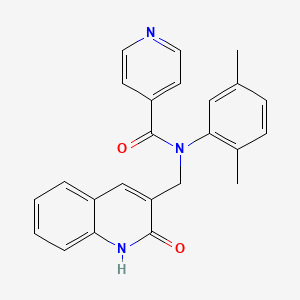


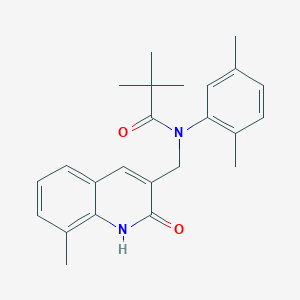
![2-[Methylsulfonyl(2-phenylethyl)amino]acetamide](/img/structure/B7719191.png)

